

Application Notes and Protocols: Methyl 3-phenyl-2H-azirine-2-carboxylate in Bioconjugation

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Compound of Interest

Compound Name: methyl 3-phenyl-2H-azirine-2-carboxylate

Cat. No.: B094424

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **methyl 3-phenyl-2H-azirine-2-carboxylate** and related 3-phenyl-2H-azirine derivatives as novel reagents for bioconjugation. This technology enables the chemoselective modification of protein carboxyl residues (aspartic and glutamic acids), offering a significant advantage over traditional methods that primarily target cysteine or lysine residues.^{[1][2][3]} The protocols detailed below are based on established methodologies for protein labeling and chemoproteomic profiling.^[1]

Application I: Chemoselective Labeling of Carboxyl Groups in Proteins

3-Phenyl-2H-azirine derivatives serve as powerful tools for the selective labeling of proteins at their carboxyl residues. This approach is applicable under both *in vitro* and *live-cell* conditions, demonstrating high efficiency and specificity.^{[1][4]} The reaction proceeds through a mechanism involving the activation of the carboxyl group, followed by an intramolecular nucleophilic addition and subsequent ring expansion of the azirine. This forms a stable N-phenacylacetamide adduct, ensuring the durability of the conjugate for downstream analysis.^[1] This method provides a valuable alternative for protein modification, particularly when cysteine

or lysine residues are unavailable or when their modification would compromise protein function.

Application II: Chemoproteomic Profiling of Carboxylated Residues

The unique reactivity of 3-phenyl-2H-azirines can be leveraged for proteome-wide profiling of reactive carboxyl residues. By employing a 3-phenyl-2H-azirine probe equipped with a reporter tag (e.g., biotin or a fluorophore), researchers can identify and quantify accessible and reactive aspartic and glutamic acid residues across the proteome.[\[1\]](#) This powerful technique, often combined with mass spectrometry-based proteomics, can uncover novel functional sites on proteins, identify potential drug targets, and aid in the development of covalent inhibitors.[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data regarding the reactivity, stability, and efficiency of 3-phenyl-2H-azirine probes in bioconjugation experiments.

Table 1: Reactivity of 3-phenyl-2H-azirine Probe with Amino Acids

Amino Acid (Boc-protected)	Probe	Reaction Time (h)	Conversion (%)
Glutamic acid	AZ-11	2	>95
Aspartic acid	AZ-11	2	>95
Cysteine	AZ-11	12	<5
Lysine	AZ-11	12	No reaction
Tyrosine	AZ-11	12	No reaction
Serine	AZ-11	12	No reaction
Arginine	AZ-11	12	No reaction
Histidine	AZ-11	12	No reaction

Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[\[1\]](#)

Table 2: Stability of 3-phenyl-2H-azirine Probe and Conjugate

Compound	Condition	Half-life (t ^{1/2})
AZ-9 Probe	PBS (pH 7.4)	> 24 h
AZ-9-Peptide Conjugate	PBS (pH 7.4)	> 24 h

Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[\[1\]](#)

Experimental Protocols

Protocol 1: General Procedure for In Vitro Protein Labeling

This protocol describes the labeling of a purified protein with a 3-phenyl-2H-azirine-based probe.

Materials:

- Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
- 3-phenyl-2H-azirine probe (e.g., with a fluorescent tag)
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (for probe stock solution)
- 50 mL conical tubes
- Incubator/shaker
- SDS-PAGE analysis equipment

- Fluorescence scanner

Procedure:

- Prepare a 10 mg/mL stock solution of the purified protein in PBS (pH 7.4).
- Prepare a 10 mM stock solution of the 3-phenyl-2H-azirine probe in DMSO.
- In a 1.5 mL microcentrifuge tube, add 100 μ L of the protein solution.
- Add 1 μ L of the 10 mM probe stock solution to the protein solution (final probe concentration: 100 μ M).
- Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
- To quench the reaction, add 25 μ L of 5x SDS-PAGE loading buffer.
- Boil the sample at 95°C for 5 minutes.
- Analyze the labeled protein by SDS-PAGE.
- Visualize the gel using a fluorescence scanner to confirm successful labeling.

Protocol 2: In Situ Labeling of Proteins in Live Cells

This protocol outlines the procedure for labeling proteins with a 3-phenyl-2H-azirine probe within a cellular context.

Materials:

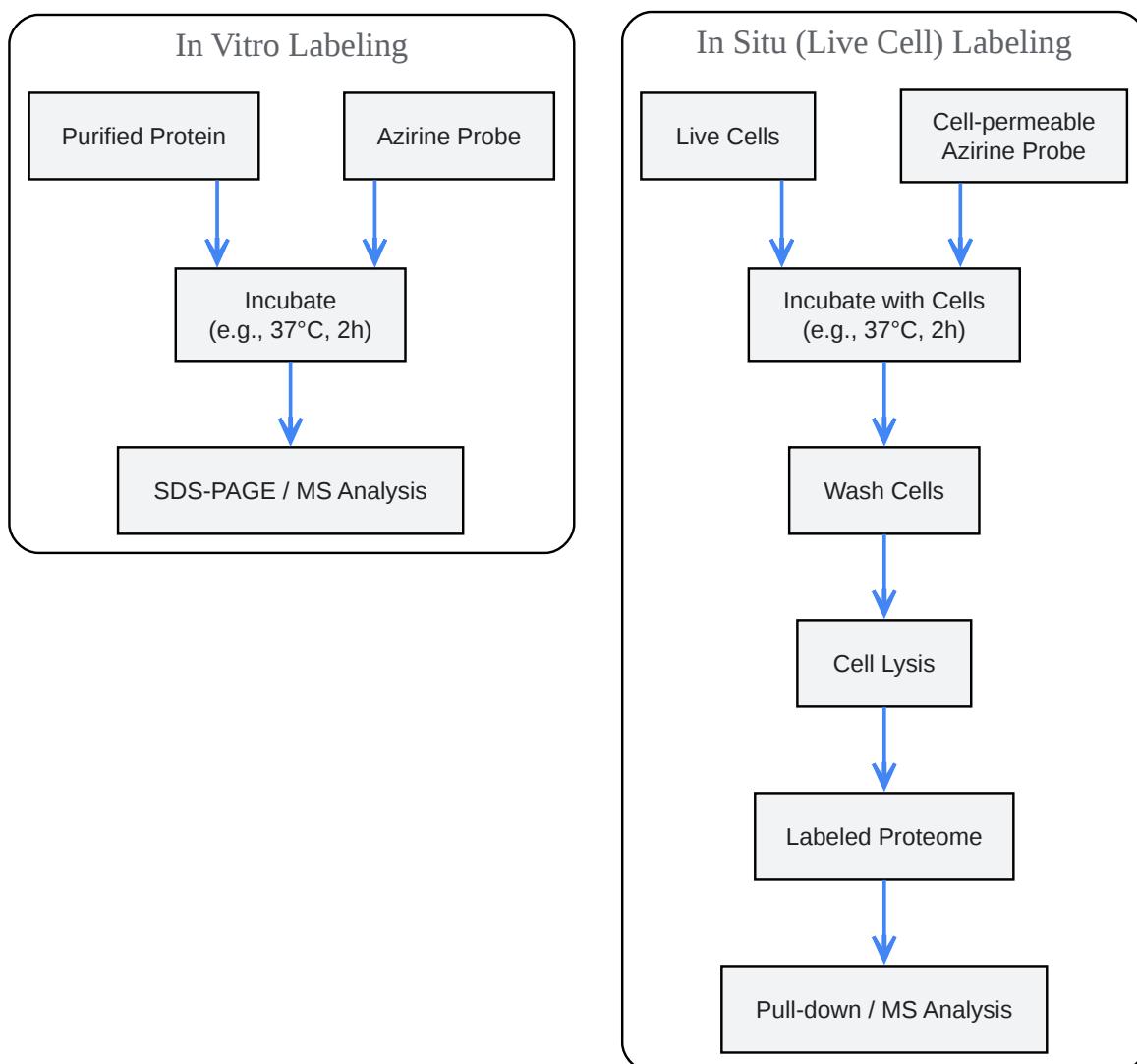
- Adherent mammalian cells (e.g., MCF-7)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- 3-phenyl-2H-azirine probe (cell-permeable)
- PBS, pH 7.4

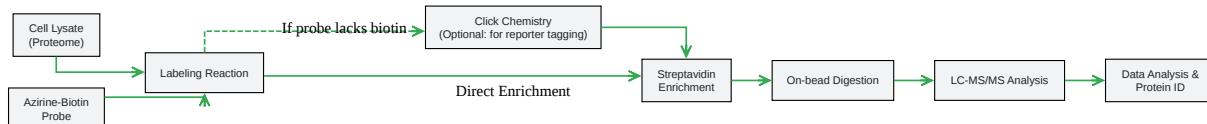
- Cell scraper
- Lysis buffer (RIPA buffer or similar)
- Protease inhibitor cocktail
- Centrifuge

Procedure:

- Seed cells in a 6-well plate and grow to 80-90% confluence.
- Prepare a 10 mM stock solution of the cell-permeable 3-phenyl-2H-azirine probe in DMSO.
- Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 μ M).
- Remove the existing medium from the cells and wash once with PBS.
- Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 2 hours.
- Remove the probe-containing medium and wash the cells three times with ice-cold PBS.
- Lyse the cells by adding 200 μ L of ice-cold lysis buffer containing protease inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the labeled proteome for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Visualizations





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